Suzuki Cross-Coupling Reaction: 2-(2-Methylpyridin-3-yl)acetonitrile derivatives, specifically 5-bromo-2-methylpyridin-3-amine, can undergo palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids. This reaction allows for the introduction of various aryl substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse pyridine-based derivatives. []
Formation of Pyrazolopyrazines: 2-(2-Methylpyridin-3-yl)acetonitrile serves as a key building block in synthesizing pyrazolopyrazines. These compounds exhibit activity as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, presenting potential therapeutic applications. []
Intrinsic Electrophilicity: The presence of the cyano group in 2-(2-methylpyridin-3-yl)acetonitrile derivatives contributes to the electrophilicity of the molecule. This property allows for reactions with nucleophiles like glutathione, leading to the formation of thioether conjugates. This reactivity has implications for understanding the metabolism and potential drug interactions of compounds containing this structural motif. []
Nucleophilic Displacement: The 6-(2-methylpyridin-3-yloxy) group in a pyrimidine derivative containing the 2-(2-methylpyridin-3-yl)acetonitrile moiety can undergo nucleophilic displacement reactions with glutathione. This reaction highlights the potential for structural modifications of compounds containing this group, influencing their metabolic fate and pharmacological properties. []
Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators: 2-(2-Methylpyridin-3-yl)acetonitrile serves as a starting material for synthesizing pyrazolopyrazines exhibiting mGluR5 negative allosteric modulator activity []. This activity holds potential therapeutic value in treating neurological disorders, such as Parkinson's disease.
Potassium-Competitive Acid Blockers (P-CABs): Research demonstrates the use of 2-(2-methylpyridin-3-yl)acetonitrile as a structural element in developing P-CABs, particularly TAK-438 []. These compounds effectively inhibit gastric acid secretion by targeting the gastric H+,K+-ATPase, offering potential treatment options for acid-related gastrointestinal disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: